molecular formula C13H11NS B14129585 2-Phenyl-2,3-dihydro-1,2-benzothiazole CAS No. 88841-60-5

2-Phenyl-2,3-dihydro-1,2-benzothiazole

Cat. No.: B14129585
CAS No.: 88841-60-5
M. Wt: 213.30 g/mol
InChI Key: ASNZVCBDITXYPS-UHFFFAOYSA-N
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Description

2-Phenyl-2,3-dihydro-1,2-benzothiazole is an organic compound with the molecular formula C13H11NS. It belongs to the class of benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-2,3-dihydro-1,2-benzothiazole typically involves the cyclization of 2-aminothiophenol with benzaldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the benzothiazole ring. The reaction can be represented as follows:

2-Aminothiophenol+BenzaldehydeThis compound\text{2-Aminothiophenol} + \text{Benzaldehyde} \rightarrow \text{this compound} 2-Aminothiophenol+Benzaldehyde→this compound

Commonly used acids for this reaction include hydrochloric acid and sulfuric acid. The reaction is typically carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts, such as sulfuric acid on silica gel, can also improve the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-2,3-dihydro-1,2-benzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-Phenyl-2,3-dihydro-1,2-benzothiazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-2,3-dihydro-1,2-benzothiazole is unique due to its specific dihydro structure, which imparts distinct chemical reactivity and biological activity compared to its fully aromatic counterparts. This structural feature allows for selective interactions with biological targets and unique electronic properties in material applications.

Properties

CAS No.

88841-60-5

Molecular Formula

C13H11NS

Molecular Weight

213.30 g/mol

IUPAC Name

2-phenyl-3H-1,2-benzothiazole

InChI

InChI=1S/C13H11NS/c1-2-7-12(8-3-1)14-10-11-6-4-5-9-13(11)15-14/h1-9H,10H2

InChI Key

ASNZVCBDITXYPS-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2SN1C3=CC=CC=C3

Origin of Product

United States

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